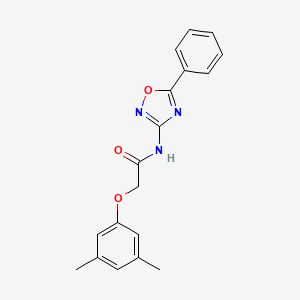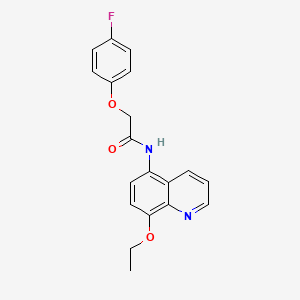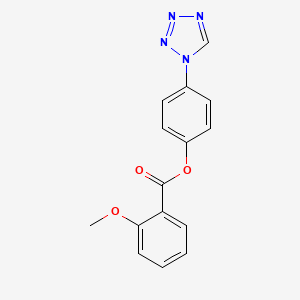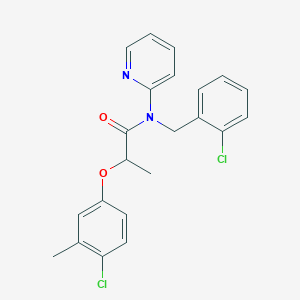![molecular formula C30H29N5 B11333065 4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333065.png)
4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:
The synthetic routes for this compound involve several steps. One common approach is the condensation of 4-(4-benzylpiperazin-1-yl)phenol with 2-methylbenzoyl chloride, followed by cyclization to form the pyrrolopyrimidine ring . Detailed reaction conditions and intermediates would need further investigation.
Industrial Production:
Análisis De Reacciones Químicas
4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would also require further study.
Aplicaciones Científicas De Investigación
This compound has piqued interest in various scientific fields:
Medicine: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Chemistry: It serves as a valuable building block for designing novel heterocyclic compounds.
Biology: Investigations into its interactions with biological targets (e.g., receptors, enzymes) are ongoing.
Industry: Although not widely used industrially, its applications may emerge in the future.
Mecanismo De Acción
The exact mechanism by which 4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While information on similar compounds is scarce, researchers may compare this compound with related pyrrolopyrimidines to highlight its distinct features.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available . Buyer discretion is advised.
Propiedades
Fórmula molecular |
C30H29N5 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H29N5/c1-23-10-8-9-15-27(23)35-21-26(25-13-6-3-7-14-25)28-29(31-22-32-30(28)35)34-18-16-33(17-19-34)20-24-11-4-2-5-12-24/h2-15,21-22H,16-20H2,1H3 |
Clave InChI |
UYPXZGRIHRQITC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C=C(C3=C2N=CN=C3N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)


![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333033.png)
![(5Z)-5-[1-acetyl-5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11333034.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
